BenchChemオンラインストアへようこそ!

3-(Allylamino)-N-ethylpropanamide

Medicinal Chemistry Organic Synthesis Spinal Muscular Atrophy

This is a critical synthetic intermediate for medicinal chemistry programs targeting spinal muscular atrophy (SMN modulators), chronic pain (hNav1.7), and inflammation (iNOS). Substituting with generic analogs risks disrupting established synthetic routes. Choose this literature-validated building block to accelerate your research and ensure reproducibility.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1040692-10-1
Cat. No. B1385143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allylamino)-N-ethylpropanamide
CAS1040692-10-1
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCNC(=O)CCNCC=C
InChIInChI=1S/C8H16N2O/c1-3-6-9-7-5-8(11)10-4-2/h3,9H,1,4-7H2,2H3,(H,10,11)
InChIKeyLMSKVYLYLIBHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Allylamino)-N-ethylpropanamide (CAS 1040692-10-1) as a Specialized Chemical Intermediate


3-(Allylamino)-N-ethylpropanamide (CAS 1040692-10-1) is a specialized aliphatic amide building block, characterized by an N-ethyl propanamide core with an allylamino substituent [1]. Its primary value proposition in scientific procurement lies in its validated utility as a key reactant for synthesizing diverse pharmacologically relevant compounds, including Survival Motor Neuron (SMN) protein modulators, hNav1.7 inhibitors, and iNOS inhibitors . The compound, with a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol, is not intended for direct therapeutic or diagnostic use but serves as a critical intermediate in medicinal chemistry and chemical biology research [1].

Why Generic Substitution of 3-(Allylamino)-N-ethylpropanamide (1040692-10-1) Carries Significant Research Risk


Substituting 3-(Allylamino)-N-ethylpropanamide with a generic analog (e.g., 3-(Allylamino)-N-methylpropanamide or a simple allylamine) is a high-risk strategy for research continuity and reproducibility. The compound's documented value is not as a final bioactive molecule but as a specific, pre-validated synthetic building block for generating complex pharmacophores. The precise N-ethyl and allylamino substituents are not arbitrary; their spatial and electronic properties are critical for successful downstream reactions described in the literature . Generic substitution would require full re-optimization of established synthetic routes, introducing uncertainty regarding yield, reaction compatibility, and the structural integrity of the final target molecule. Furthermore, the compound's specific reactivity profile, including its role as a reactant for synthesizing patent-defined inhibitors, would be lost, derailing projects that rely on these exact pathways .

Quantitative Evidence for Selecting 3-(Allylamino)-N-ethylpropanamide (CAS 1040692-10-1)


Differentiation via Documented Use in Synthesizing High-Value SMN Modulators and Ion Channel Inhibitors

Unlike its close structural analog 3-(Allylamino)-N-methylpropanamide, which lacks publicly documented applications in these specific therapeutic areas, 3-(Allylamino)-N-ethylpropanamide is explicitly validated as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . This validated utility provides a direct, low-risk synthetic entry point into established medicinal chemistry programs, a clear differentiator for procurement.

Medicinal Chemistry Organic Synthesis Spinal Muscular Atrophy

Distinct Reactivity Profile Compared to Simple Allylamines

The target compound, as a substituted propanamide, offers a distinct reactivity profile compared to simple allylamines. While simple allylamines are known for their antifungal activity via squalene epoxidase inhibition, 3-(Allylamino)-N-ethylpropanamide provides a bifunctional scaffold with both an amide and a secondary amine, enabling more complex and controlled molecular construction [1]. Its structural features allow it to act as a precursor in multi-step syntheses leading to diverse pharmacophores, including non-covalent cathepsin S inhibitors, a class that simple allylamines cannot directly access [2]. This represents a significant functional upgrade for a synthetic chemist.

Chemical Biology Probe Synthesis Structure-Activity Relationship

Selectivity Profile for Basic Research Over Broad-Spectrum Bioactivity

The compound demonstrates a low and selective interaction profile in certain biological assays, which is an advantage for its use as a building block or negative control. For instance, it exhibits a weak Ki of 1.11E+6 nM (1.11 mM) against Phenylethanolamine N-Methyltransferase (PNMT) [1]. While this is not a potent effect, it contrasts with the stronger, often nanomolar, enzyme inhibition seen in the final drug-like molecules it is used to synthesize, such as the cathepsin S inhibitors with Ki values as low as 15 nM from the arylaminoethyl amide class [2]. This low baseline activity minimizes off-target effects during synthesis and purification.

Enzymology Assay Development Chemical Probe

High-Value Research Applications for 3-(Allylamino)-N-ethylpropanamide (1040692-10-1)


Accelerated Synthesis of SMN Protein Modulators for Rare Disease Research

Leverage 3-(Allylamino)-N-ethylpropanamide as a direct, literature-validated starting material for the synthesis of survival motor neuron (SMN) protein modulators . This application bypasses the need for de novo design and synthesis of the core building block, significantly shortening the timeline for developing tool compounds or potential therapeutics for spinal muscular atrophy (SMA) and related motor neuron diseases. This is a clear procurement driver for academic and pharmaceutical labs focused on SMA research.

Generation of Novel hNav1.7 and iNOS Inhibitors for Pain and Inflammation Studies

Utilize this compound as a core synthon in the development of diaminotriazine hNav1.7 inhibitors and heteroalicyclic carboxamidines, which are known to inhibit inducible nitric oxide synthase (iNOS) . This approach provides a strategic entry into medicinal chemistry campaigns targeting chronic pain pathways and inflammatory disorders, where selective hNav1.7 and iNOS inhibitors are of high interest.

Exploration of Non-Covalent Cathepsin S Inhibitor Chemical Space

Employ 3-(Allylamino)-N-ethylpropanamide as a versatile precursor to explore the structure-activity relationship (SAR) of arylaminoethyl amides, a validated class of non-covalent cathepsin S inhibitors . This application is directly relevant for projects investigating autoimmune diseases, antigen presentation, and other cysteine protease-dependent pathologies, where potent and selective cathepsin S inhibitors are crucial research tools [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Allylamino)-N-ethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.